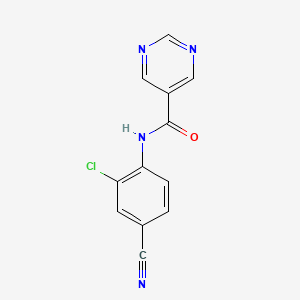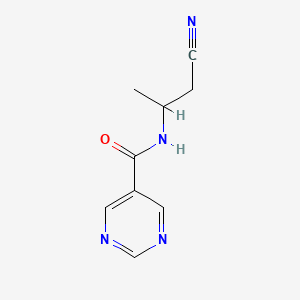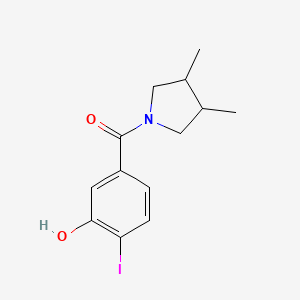![molecular formula C14H18INO3 B6631887 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide, also known as HIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIBA is a benzamide derivative that has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide is not fully understood. However, studies have suggested that 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide exerts its effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has been found to have several biochemical and physiological effects. Studies have shown that 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This leads to a reduction in inflammation, which is beneficial for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This makes 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide is also soluble in both water and organic solvents, making it suitable for a wide range of experimental procedures. However, there are also limitations to the use of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide in lab experiments. 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has a low bioavailability, which makes it difficult to deliver to target tissues. In addition, 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has a short half-life, which limits its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide. One direction is to investigate the potential of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the development of new formulations and delivery methods for 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide may improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide is a complex process that involves several steps. The first step involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This is followed by the reaction of 4-iodobenzoyl chloride with 3-hydroxycyclohexylmethanol to form the intermediate compound, 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide. The intermediate compound is then purified through recrystallization to obtain the final product, 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide.
Aplicaciones Científicas De Investigación
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has been extensively studied for its potential therapeutic applications. Studies have shown that 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO3/c15-12-5-4-10(7-13(12)18)14(19)16-8-9-2-1-3-11(17)6-9/h4-5,7,9,11,17-18H,1-3,6,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMABQNWJCRESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CNC(=O)C2=CC(=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)





![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)